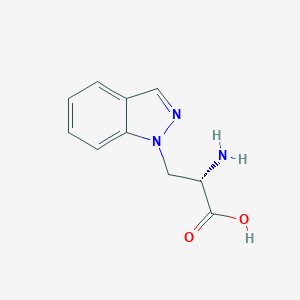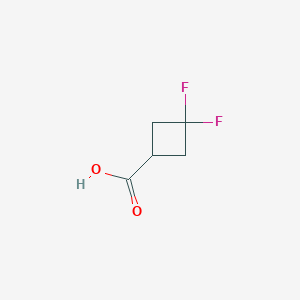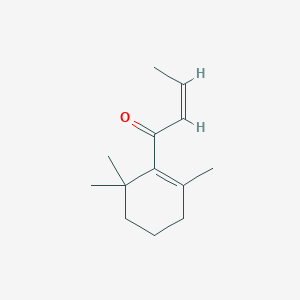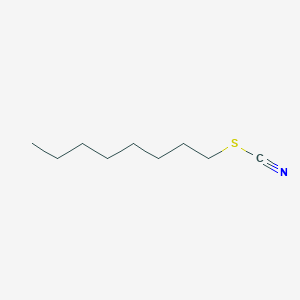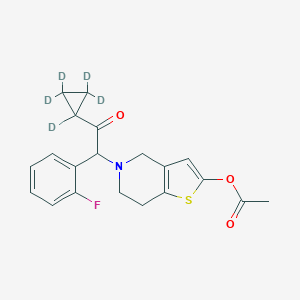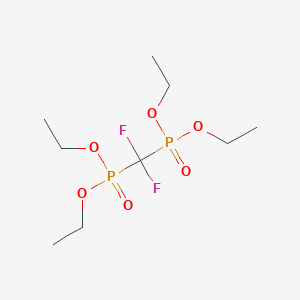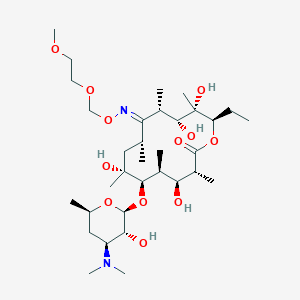
脱氯红霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
脱氯红霉素是一种半合成的巨环类抗生素 . 它主要用于治疗细菌感染,通过抑制细菌中的蛋白质合成来阻止细菌的生长。该化合物对呼吸道感染、皮肤感染和性病特别有效。
杂质表征
在药物生产中,脱氯红霉素用作杂质分析的重要参考化合物 . 识别和表征杂质对于药物的安全性和有效性至关重要。先进的技术如HPLC/TOF和离子阱质谱法被用来研究这些杂质的裂解模式和结构分配。
药代动力学研究
该化合物用于药代动力学研究,以了解红霉素的吸收、分布、代谢和排泄(ADME) . 这些研究有助于确定剂量和给药频率,以达到治疗效果。
毒理学研究
毒理学研究利用脱氯红霉素来评估红霉素的安全特性。 已知红霉素中存在的一些杂质可能具有更高的毒性水平,因此必须研究它们对生物系统的影响 .
监管合规性
脱氯红霉素在监管科学中也很重要。 它有助于满足FDA等机构制定的监管要求,在这些要求中,杂质的表征和控制是药物批准的强制性要求 .
作用机制
Target of Action
Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .
Mode of Action
The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .
Biochemical Pathways
By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .
Result of Action
The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .
生化分析
Biochemical Properties
Decladinose Roxithromycin interacts with various enzymes, proteins, and other biomolecules. It is classified as an aminoglycoside
Cellular Effects
It is known that the compound is less active than its parent compound, Roxithromycin . It has been reported that the antibacterial activity of Decladinose Roxithromycin is almost zero .
Molecular Mechanism
As an inactive metabolite of Roxithromycin, it is likely that it does not exert significant effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is less active than its parent compound, Roxithromycin .
属性
CAS 编号 |
214902-82-6 |
|---|---|
分子式 |
C33H62N2O12 |
分子量 |
678.9 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1 |
InChI 键 |
BNZRPTCUAOMSSH-MMXXICNNSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
同义词 |
(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime]; Decladinoseroxithromycin; (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


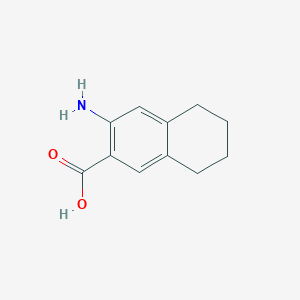
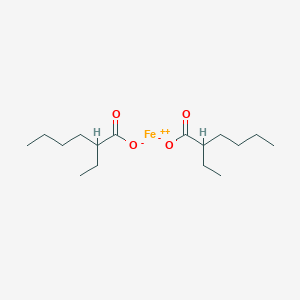
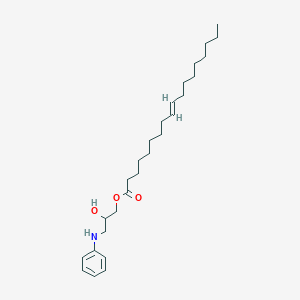
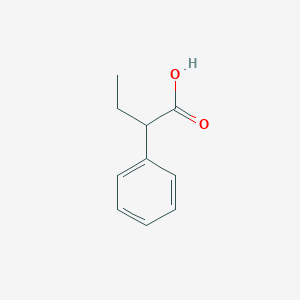
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
